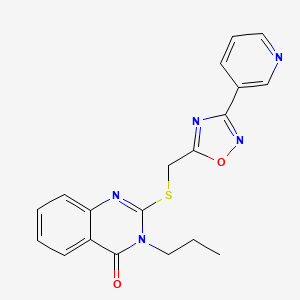
3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone and oxadiazole class of organic molecules. These compounds are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, structure–activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula of this compound is C19H17N5O2S, with a molecular weight of 379.44 g/mol. The compound features a quinazolinone core, which is associated with various biological activities including anticancer properties. The presence of the pyridine ring and oxadiazole moiety may enhance its interactions with biological targets, making it a candidate for further investigation in drug design.
Anti-inflammatory and Antibacterial Activities
In addition to anticancer properties, quinazolinones are known for their anti-inflammatory and antibacterial effects. Studies on similar compounds have shown significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .
While specific mechanisms for 3-propyl-2... have not been elucidated, quinazolinones generally act by targeting key enzymes or receptors in cancer and bacterial cells. For example, some derivatives inhibit Polo-like kinase 1 (Plk1), which is crucial for cell division in cancer cells. This inhibition can lead to mitotic arrest and subsequent apoptosis in cancerous cells .
Study on Quinazolinone Derivatives
A recent study evaluated a series of quinazolinone derivatives for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that certain modifications led to enhanced binding affinity to penicillin-binding proteins (PBPs), resulting in improved efficacy against resistant strains . Although 3-propyl... was not directly tested in this study, it shares structural similarities with compounds that exhibited strong antibacterial activity.
Aplicaciones Científicas De Investigación
Biological Activities
Anticancer Properties : Quinazolinone derivatives have been extensively studied for their anticancer activities. Research indicates that modifications on the quinazolinone scaffold can significantly enhance efficacy against specific cancer cell lines. The oxadiazole and pyridine components are believed to contribute to the compound's ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects : Some studies suggest that compounds similar to 3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit anti-inflammatory properties. This may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Antibacterial Activity : The compound's structural characteristics suggest potential antibacterial properties. Similar quinazolinone derivatives have shown effectiveness against various bacterial strains, indicating that this compound may also possess such activity.
Case Studies
Several studies have investigated the biological activities of compounds structurally related to 3-propyl-2-(((3-(pyridin-3-y1)-1,2,4-oxadiazol-5-y1)methyl)thio)quinazolin -4(3H)-one:
- Antitumor Activity : A study demonstrated that specific derivatives exhibited significant cytotoxic effects on various cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Protein Kinase Inhibition : Research indicated that pyrido[3,4-g]quinazolines (a related structure) are effective inhibitors of protein kinases involved in cancer progression. This suggests that similar mechanisms may be applicable to 3-propyl derivatives .
Propiedades
IUPAC Name |
3-propyl-2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-2-10-24-18(25)14-7-3-4-8-15(14)21-19(24)27-12-16-22-17(23-26-16)13-6-5-9-20-11-13/h3-9,11H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXCZAVUXKLJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













